4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aldehyde, methoxy, butoxy, and dimethylamino groups would significantly influence its structure. These groups could participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The aldehyde group is typically very reactive and can undergo a variety of chemical reactions, including nucleophilic addition and oxidation reactions. The dimethylamino group could potentially act as a base or nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde, methoxy, butoxy, and dimethylamino groups) would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Solubility and Thermodynamics
Research on related compounds such as 4-hydroxybenzaldehyde has highlighted its solubility in various organic solvents, providing fundamental data for purification and optimization processes in chemical synthesis. The study by Jian Wang, Anli Xu, and R. Xu (2017) explored the solubility and solution thermodynamics of 4-hydroxybenzaldehyde, indicating its spontaneous and favorable solution process in selected solvents. This type of research is crucial for understanding how similar compounds, including "4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde," might behave in different solvents, affecting their application in synthesis and purification processes (Jian Wang et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of related benzaldehyde compounds have been a subject of interest. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal as explored by U. Azzena et al. (1990) demonstrates the potential for modifying benzaldehyde derivatives for various applications. This research could provide a foundation for understanding the synthetic pathways that might be applicable to "4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde" and related compounds (U. Azzena et al., 1990).
Biological Applications
Studies on similar compounds have also delved into biological applications, such as imaging agents for Alzheimer's disease. For example, the development of stilbene derivatives targeting amyloid plaques, as researched by M. Ono et al. (2003), showcases the potential of benzaldehyde derivatives in biomedical research. Such studies suggest avenues for the application of "4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde" in medical imaging or therapy (M. Ono et al., 2003).
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it might have applications in fields like medicinal chemistry, materials science, or chemical biology, depending on its specific properties .
properties
IUPAC Name |
4-[4-(dimethylamino)butoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-15(2)8-4-5-9-18-13-7-6-12(11-16)10-14(13)17-3/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFXELCFMUCLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=C(C=C(C=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde |
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